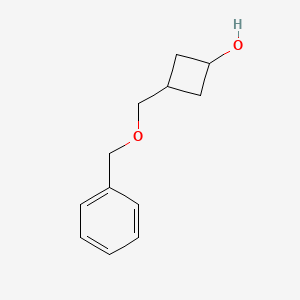![molecular formula C16H12ClF3N6OS B2384340 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 840513-20-4](/img/structure/B2384340.png)
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound that has been studied for its potential applications in the field of neuroprotection . It has been identified as a potential inhibitor of alpha-synuclein (α-syn) aggregation, which is a key factor in the development of Parkinson’s disease . The compound has shown the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Synthesis Analysis
The synthesis of this compound and similar compounds is a complex process that involves multiple steps and various chemical reactions . Unfortunately, the specific synthesis process for this compound is not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not available in the current literature .
Scientific Research Applications
Antitubercular Activity
The compound exhibits antitubercular activity, making it relevant in the fight against tuberculosis. Tuberculosis (TB) is a global health concern caused by Mycobacterium tuberculosis. Researchers have explored novel compounds to combat drug-resistant strains of TB, and this compound shows promise as a potential therapeutic agent. Its mechanism of action and efficacy against TB need further investigation, but initial studies suggest its potential as an antitubercular drug .
Supramolecular Chemistry
The compound’s unique structure, with both pyridyl and triazole moieties, makes it an interesting building block for supramolecular chemistry. Co-crystallization experiments involving this compound and isophthalic acid (H2ip) and its 5-substituted derivatives have led to the formation of supramolecular solids. These materials exhibit intriguing properties, such as host-guest interactions, self-assembly, and crystal engineering. Researchers explore these supramolecular assemblies for applications in drug delivery, sensors, and materials science .
Coordination Chemistry
The compound’s sulfur-containing triazole group allows it to act as a ligand in coordination chemistry. Researchers have investigated its coordination behavior with various metal ions. By forming complexes, it can exhibit diverse properties, such as catalytic activity, luminescence, and magnetic behavior. Applications include designing metal-organic frameworks (MOFs), sensors, and catalysts. Further studies are needed to explore its full potential in this field .
Biological Activity Beyond Tuberculosis
Apart from its antitubercular activity, researchers have explored the compound’s effects on other biological targets. These investigations include its interaction with enzymes, receptors, and cellular pathways. Preliminary studies suggest potential applications in cancer therapy, antimicrobial agents, and anti-inflammatory drugs. However, more detailed studies are necessary to validate these findings and understand the underlying mechanisms .
Medicinal Chemistry
The compound’s unique structure provides opportunities for medicinal chemistry research. Scientists investigate modifications to enhance its pharmacological properties, such as bioavailability, solubility, and selectivity. By optimizing its structure, researchers aim to develop derivatives with improved drug-like properties. Potential applications include treating infectious diseases, inflammation, or other health conditions .
Computational Chemistry
Researchers use computational methods to study the compound’s electronic structure, energetics, and reactivity. Quantum chemical calculations provide insights into its stability, binding affinity, and interactions with biological targets. Computational chemistry contributes to rational drug design and predicting the compound’s behavior in various environments .
properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6OS/c17-10-5-4-9(16(18,19)20)7-12(10)23-13(27)8-28-15-25-24-14(26(15)21)11-3-1-2-6-22-11/h1-7H,8,21H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCECFCVPMRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


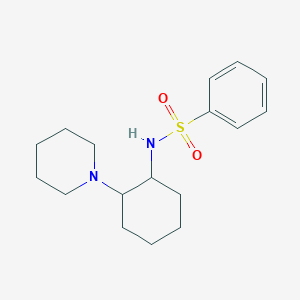
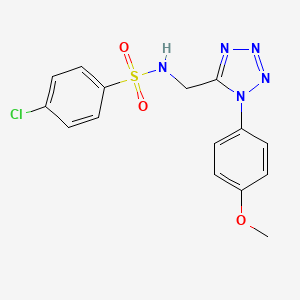
![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
![N-[5-({[(3-Fluorophenyl)carbamoyl]amino}methyl)-2-Methylphenyl]imidazo[1,2-A]pyridine-3-Carboxamide](/img/structure/B2384266.png)
![[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2384267.png)
![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)
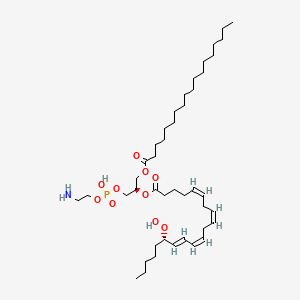

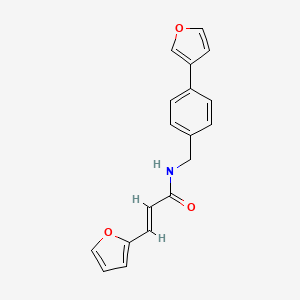
![5-[[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384273.png)
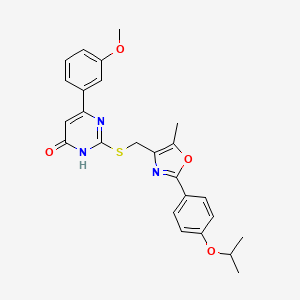
![ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2384277.png)
